Diethyl 3-hydroxythiophene-2,5-dicarboxylate
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Overview
Description
Diethyl 3-hydroxythiophene-2,5-dicarboxylate is an organic compound with the molecular formula C10H12O5S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-hydroxythiophene-2,5-dicarboxylate typically involves the reaction between dimethyl acetylenedicarboxylate and methyl thioglycolate under basic conditions. This reaction forms a 3-hydroxythiophene-2,5-bis(ester) compound . Another method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) or Lawesson’s reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-hydroxythiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Ionic phase transfer catalysts: Tetrabutyl ammonium bromide, benzyltriethyl ammonium chloride.
Sulfurizing agents: Phosphorus pentasulfide (P4S10), Lawesson’s reagent.
Major Products Formed
The major products formed from the reactions of this compound include:
Diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate: Formed via O-alkylation.
2,3-Dihydrothieno[3,4-b][1,4]-dioxine derivatives: Formed via substitution reactions.
Scientific Research Applications
Diethyl 3-hydroxythiophene-2,5-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of diethyl 3-hydroxythiophene-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and properties. These modifications can influence the compound’s interactions with biological molecules and systems, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A similar compound with two methyl groups instead of ethyl groups.
Diethyl 2,5-dihydroxyterephthalate: Another similar compound with a different aromatic ring structure.
Uniqueness
Diethyl 3-hydroxythiophene-2,5-dicarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
diethyl 3-hydroxythiophene-2,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-3-14-9(12)7-5-6(11)8(16-7)10(13)15-4-2/h5,11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIQVHHDUSDGEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C(=O)OCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406914 |
Source
|
Record name | diethyl 3-hydroxythiophene-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99187-10-7 |
Source
|
Record name | diethyl 3-hydroxythiophene-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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